2-クロロ-N,N-ジフェニルアセトアミド

概要

説明

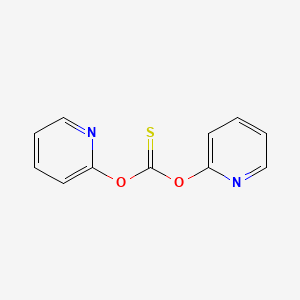

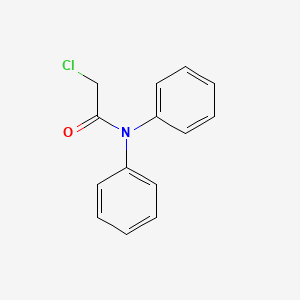

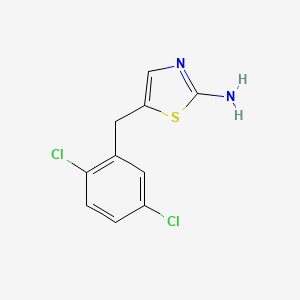

2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.71 . It is a solid substance with a melting point between 119 - 121°C .

Synthesis Analysis

The synthesis of 2-Chloro-N,N-diphenylacetamide involves the reaction of diphenylamine with chloroacetylchloride in toluene . The reaction mixture is refluxed for 4 hours .Molecular Structure Analysis

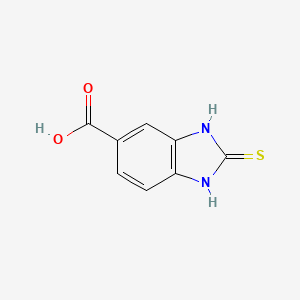

The molecular structure of 2-Chloro-N,N-diphenylacetamide consists of a chloroacetyl group attached to a diphenylamine . The InChI code for this compound is 1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 .Physical And Chemical Properties Analysis

2-Chloro-N,N-diphenylacetamide is a solid substance with a melting point between 119 - 121°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 441.6±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .科学的研究の応用

薬理学

2-クロロ-N,N-ジフェニルアセトアミド: は、その潜在的な薬理学的応用について研究されてきました。 これは、特にシクロオキシゲナーゼ酵素COX-1およびCOX-2との相互作用に関連して、その鎮痛特性について調べられています 。この化合物の誘導体は、これらの酵素にドッキングされて、痛みを和らげる薬剤としての可能性を評価してきました。

材料科学

材料科学では、2-クロロ-N,N-ジフェニルアセトアミドは、研究者によって初期の発見のためのユニークな化学物質として利用されています 。その特性は、強化された耐久性や特殊な導電率など、特定の特性を持つ新しい材料の開発に貢献する可能性があります。

化学合成

この化合物は、有機合成における中間体として役立ちます 。さまざまな試薬との反応性により、幅広い生成物が生成され、研究や産業用途向けにさらに複雑な分子を合成する上で価値があります。

分析化学

2-クロロ-N,N-ジフェニルアセトアミド: は、分析化学において、機器の校正や分析方法の開発に使用されています 。その明確に定義された特性により、さまざまな化学分析における比較のための適切な標準になります。

生命科学

生命科学では、2-クロロ-N,N-ジフェニルアセトアミドは、初期段階の実験作業のために研究者に提供されるユニークな化学物質のコレクションの一部です 。その役割は、生物学的経路の探求と新しい生物学的活性の発見において重要です。

環境への応用

2-クロロ-N,N-ジフェニルアセトアミドの環境への影響は、水生急性1および水生慢性1などの危険分類の下に分類されているため、重要です 。これは、水生生物および生態系に対する潜在的な影響を示しており、環境科学における懸念事項および研究分野です。

Safety and Hazards

作用機序

- 2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO. It is synthesized through multistep reactions and has been investigated for its biological activity .

- The primary targets of this compound are the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in prostaglandin synthesis, which is associated with pain, inflammation, and other physiological processes .

- Prostaglandins are lipid mediators involved in various physiological responses, including inflammation, pain, and fever. Inhibition of COX enzymes leads to decreased prostaglandin synthesis, resulting in analgesic and anti-inflammatory effects .

- These properties impact bioavailability , determining how much of the compound reaches its target sites .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

2-chloro-N,N-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXINIGTYIHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279514 | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5428-43-3 | |

| Record name | 5428-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 2-Chloro-N,N-diphenylacetamide?

A1: 2-Chloro-N,N-diphenylacetamide serves as a crucial starting material for synthesizing diverse organic compounds, including those with potential pharmacological activities. Its structure, featuring a chloroacetyl group linked to a diphenylamine moiety, allows for various chemical modifications. [, , ] For instance, the chlorine atom can be readily substituted by various nucleophiles, such as amines or thiols, enabling the introduction of diverse substituents and the creation of libraries of compounds with varying properties. [, ]

Q2: What are the key structural features of 2-Chloro-N,N-diphenylacetamide revealed by spectroscopic analysis?

A2: The crystal structure of 2-Chloro-N,N-diphenylacetamide has been determined by X-ray crystallography, revealing key structural information. [] The molecule adopts a non-planar conformation, with the central acetamide plane forming dihedral angles of 76.0 (2) and 64.0 (2)° with the two phenyl rings. Additionally, the phenyl rings themselves are twisted relative to each other, forming a dihedral angle of 71.8 (2)°. [] These structural details are essential for understanding the molecule's reactivity and its interactions with other molecules.

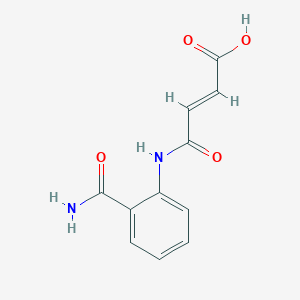

Q3: How is 2-Chloro-N,N-diphenylacetamide utilized in the development of potential analgesic agents?

A3: 2-Chloro-N,N-diphenylacetamide plays a vital role as a precursor in synthesizing novel compounds with potential analgesic properties. [] Researchers have successfully synthesized a series of 2-chloro-N,N-diphenylacetamide derivatives by conjugating the parent compound with various benzaldehydes. [] These derivatives were then subjected to in vivo analgesic activity evaluations using the hot plate model and in silico molecular docking studies targeting cyclooxygenase (COX) enzymes, known to be involved in pain and inflammation pathways. [] This research highlights the potential of modifying 2-Chloro-N,N-diphenylacetamide to develop new analgesic agents.

Q4: How does modifying the structure of 2-Chloro-N,N-diphenylacetamide derivatives impact their potential analgesic activity?

A4: The study exploring the analgesic potential of 2-chloro-N,N-diphenylacetamide derivatives demonstrated that introducing specific structural modifications significantly influences the compounds' biological activity. [] For example, one derivative, N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2), exhibited promising analgesic effects comparable to the standard drug diclofenac sodium in the hot plate model. [] This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing the desired pharmacological properties of compounds derived from 2-Chloro-N,N-diphenylacetamide. Further research exploring diverse structural modifications is crucial to fully understand the SAR and develop more potent and selective analgesic agents based on this scaffold.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)